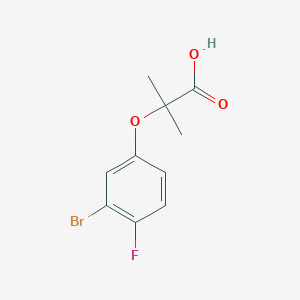

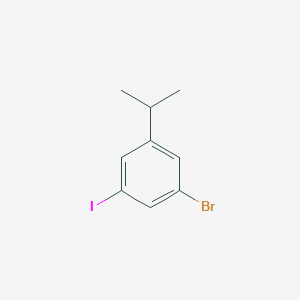

1-Bromo-3-iodo-5-isopropylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-iodo-5-isopropylbenzene is a chemical compound with the CAS Number: 1369835-70-0 . It has a molecular weight of 324.99 and its IUPAC name is 1-bromo-3-iodo-5-isopropylbenzene .

Molecular Structure Analysis

The InChI code for 1-Bromo-3-iodo-5-isopropylbenzene is 1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 . The compound has a molecular formula of C9H10BrI .Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-isopropylbenzene is a liquid at room temperature . and should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system, is replaced by an electrophile .

Synthesis of Benzene Derivatives

“1-Bromo-3-iodo-5-isopropylbenzene” can be used in the synthesis of benzene derivatives . Benzene derivatives are compounds that are made up of benzene rings where one or more hydrogen atoms are replaced by other atoms or groups .

Large-Scale Synthesis of Thromboxane Receptor Antagonist

This compound is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist . Thromboxane receptor antagonists are a group of pharmaceuticals that inhibit the action of thromboxane .

Regioselective Heck Cross-Coupling Reaction

“1-Bromo-3-iodo-5-isopropylbenzene” is used in regioselective Heck cross-coupling reactions . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene .

Sonogashira Coupling Reaction

This compound is used in Sonogashira coupling reactions . The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

1-bromo-3-iodo-5-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMOGRXKRUFGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-iodo-5-isopropylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)

![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)